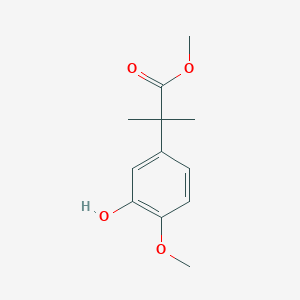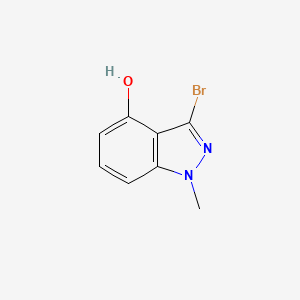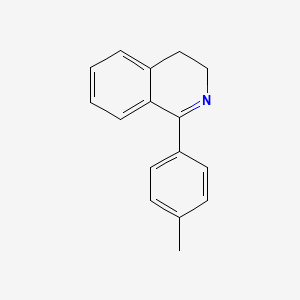![molecular formula C9H18N2O2S B11883671 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfonyl)-2,7-diazaspiro[44]nonane is a spiro compound characterized by a unique structural motif where a spiro atom connects two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane can be achieved through several methods. One common approach involves the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . Another method involves the condensation of lactones with appropriate sulfonyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spiro structure but differs in its functional groups.
Spiro[4.4]nonane-1,6-dione: Another spiro compound with a different set of substituents.
Uniqueness
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane is unique due to its ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .
Propriétés
Formule moléculaire |
C9H18N2O2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
2-ethylsulfonyl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3 |
Clé InChI |
SWNODLOIRXROPT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCC2(C1)CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11883596.png)
![4-Ethoxybenzo[d]oxazole-2-acetic acid](/img/structure/B11883600.png)


![2-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11883615.png)








![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)
